molecular formula C8H7F2NO3 B1530026 1,3-Difluoro-5-ethoxy-2-nitrobenzene CAS No. 1803846-34-5

1,3-Difluoro-5-ethoxy-2-nitrobenzene

Cat. No. B1530026
M. Wt: 203.14 g/mol
InChI Key: HOVOJDJEDDQVNN-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-ethoxy-2-nitrobenzene is a chemical compound with the molecular formula C<sub>8</sub>H<sub>6</sub>F<sub>2</sub>NO<sub>3</sub> . It belongs to the class of nitrobenzenes, characterized by the presence of nitro (-NO<sub>2</sub>) and fluorine (-F) substituents on a benzene ring. The ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) adds an ethyl moiety to the benzene ring.



Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered benzene ring with two fluorine atoms (1,3-difluoro), an ethoxy group, and a nitro group (5-ethoxy-2-nitrobenzene). The arrangement of these functional groups significantly influences its chemical properties.



Chemical Reactions Analysis

1,3-Difluoro-5-ethoxy-2-nitrobenzene can participate in various chemical reactions, including electrophilic aromatic substitution, reduction, and nucleophilic reactions. Researchers have explored its reactivity in the context of organic synthesis and medicinal chemistry.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Solid (crystalline or powder form)

    • Melting Point : Varies based on purity and crystallinity

    • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)



  • Chemical Properties :

    • Stability : Stable under normal conditions

    • Reactivity : Reacts with strong bases, reducing agents, and electrophiles

    • UV-Vis Absorption : Investigate absorption bands in UV-Vis spectroscopy




Safety And Hazards


  • Hazard Statements :

    • H302 : Harmful if swallowed

    • H315 : Causes skin irritation

    • H319 : Causes serious eye irritation

    • H335 : May cause respiratory irritation



  • Precautionary Measures :

    • Handle with care, wear appropriate protective equipment.

    • Avoid inhalation, skin contact, and eye exposure.

    • Store in a sealed container at room temperature.




Future Directions

Future research could explore:



  • Biological Activity : Investigate potential pharmacological properties.

  • Synthetic Modifications : Design derivatives with improved properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

5-ethoxy-1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVOJDJEDDQVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-ethoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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